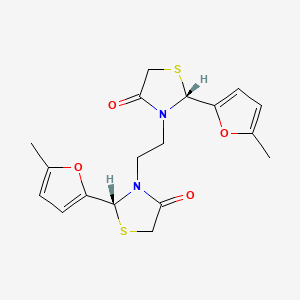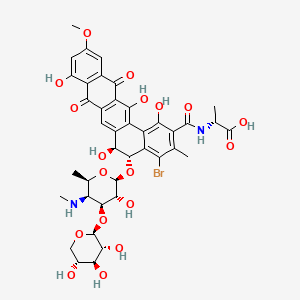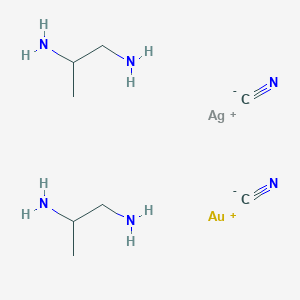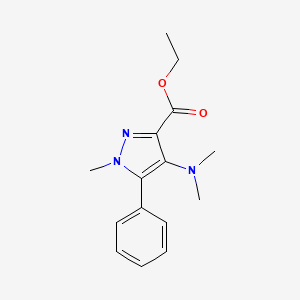
4'-Hydroxy-2-morpholino-3-phenylpropiophenone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“L.G. 20053” is a chemical compound known for its unique properties and applications in various scientific fields. It is identified by its IUPAC name, 2,3,6-trifluoro-4-(trifluoromethyl)pyridine, and has the molecular formula C6HF6N . This compound is characterized by the presence of multiple fluorine atoms, which contribute to its distinct chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-trifluoro-4-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of pyridine with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: On an industrial scale, the production of 2,3,6-trifluoro-4-(trifluoromethyl)pyridine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compound suitable for various applications.
化学反応の分析
Types of Reactions: 2,3,6-trifluoro-4-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which may have different chemical and physical properties.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Electrophilic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluorinated pyridine derivatives, while oxidation can produce pyridine N-oxides.
科学的研究の応用
2,3,6-trifluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings with enhanced properties.
作用機序
The mechanism of action of 2,3,6-trifluoro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes, resulting in the desired pharmacological or biochemical effects .
類似化合物との比較
- 2,3,5-trifluoro-4-(trifluoromethyl)pyridine
- 2,3,6-trifluoro-4-(methyl)pyridine
- 2,3,6-trifluoro-4-(chloromethyl)pyridine
Comparison: Compared to its similar compounds, 2,3,6-trifluoro-4-(trifluoromethyl)pyridine is unique due to the presence of multiple fluorine atoms, which significantly influence its chemical reactivity and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in the synthesis of pharmaceuticals and advanced materials .
特性
CAS番号 |
102612-79-3 |
|---|---|
分子式 |
C19H22ClNO3 |
分子量 |
347.8 g/mol |
IUPAC名 |
1-(4-hydroxyphenyl)-2-morpholin-4-yl-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H21NO3.ClH/c21-17-8-6-16(7-9-17)19(22)18(20-10-12-23-13-11-20)14-15-4-2-1-3-5-15;/h1-9,18,21H,10-14H2;1H |
InChIキー |
NADGODZMZVLAGK-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)


![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)



![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)






